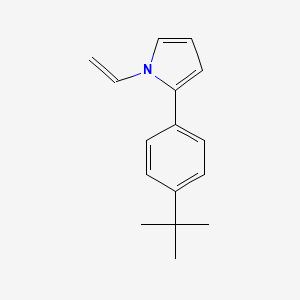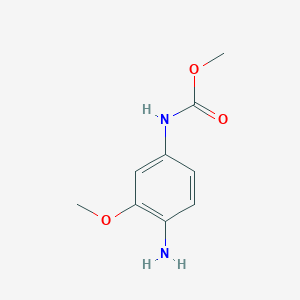
2-Butylcyclopenta-1,3-diene;diiodotungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylcyclopenta-1,3-diene;diiodotungsten is a chemical compound with the molecular formula C18H26I2W and a molecular weight of 680.048 g/mol . This compound is known for its unique structure, which includes a tungsten atom bonded to two iodine atoms and a butyl-substituted cyclopentadiene ligand. It has a melting point of 112-116°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylcyclopenta-1,3-diene;diiodotungsten typically involves the reaction of tungsten hexacarbonyl (W(CO)6) with 2-butylcyclopenta-1,3-diene in the presence of iodine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylcyclopenta-1,3-diene;diiodotungsten undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tungsten species.
Substitution: The iodine atoms can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like triphenylphosphine for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, reduction may produce tungsten hydrides, and substitution reactions can result in various tungsten-ligand complexes .
Applications De Recherche Scientifique
2-Butylcyclopenta-1,3-diene;diiodotungsten has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other tungsten compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique structure makes it a candidate for studying metal-based drug interactions.
Mécanisme D'action
The mechanism by which 2-Butylcyclopenta-1,3-diene;diiodotungsten exerts its effects involves its ability to coordinate with various ligands and undergo redox reactions. The tungsten center can interact with different molecular targets, facilitating catalytic processes and forming stable complexes. These interactions are influenced by the electronic and steric properties of the butylcyclopentadiene ligand and the iodine atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(cyclopentadienyl)tungsten diiodide: Similar structure but without the butyl substitution.
Bis(ethylcyclopentadienyl)tungsten diiodide: Similar structure with ethyl substitution instead of butyl.
Bis(methylcyclopentadienyl)tungsten diiodide: Similar structure with methyl substitution instead of butyl.
Uniqueness
2-Butylcyclopenta-1,3-diene;diiodotungsten is unique due to the presence of the butyl group, which can influence its reactivity and stability. The butyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions compared to its methyl or ethyl-substituted counterparts .
Propriétés
Numéro CAS |
90023-21-5 |
|---|---|
Formule moléculaire |
C18H26I2W-2 |
Poids moléculaire |
680.0 g/mol |
Nom IUPAC |
2-butylcyclopenta-1,3-diene;diiodotungsten |
InChI |
InChI=1S/2C9H13.2HI.W/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
SUIVUBVBBHIAHX-UHFFFAOYSA-L |
SMILES canonique |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.I[W]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
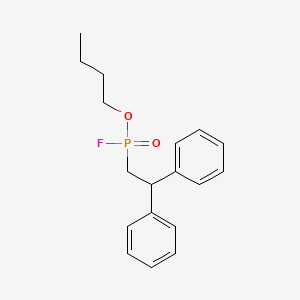

![1,3-Bis[(5-chloropent-4-YN-1-YL)oxy]benzene](/img/structure/B14395069.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide](/img/structure/B14395072.png)
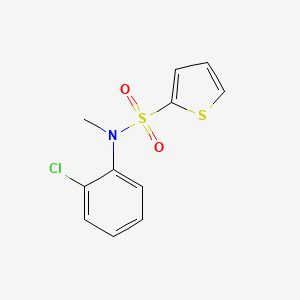
![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
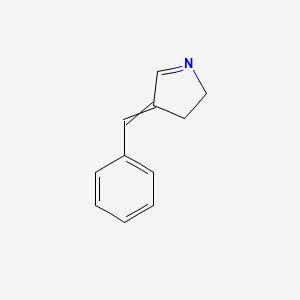
![11-Bromo-5H-furo[3,2-B]xanthen-5-one](/img/structure/B14395111.png)
